2-(phenylthio)-N-4-pyridinylacetamide

Description

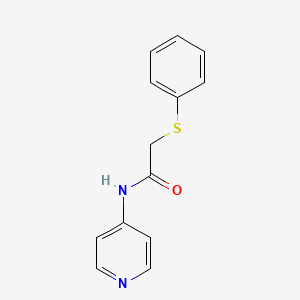

2-(Phenylthio)-N-4-pyridinylacetamide is a sulfur-containing acetamide derivative characterized by a phenylthio group (-SPh) attached to the α-carbon of an acetamide backbone, which is further substituted with a 4-pyridinylamine moiety.

The synthesis of this compound typically involves reacting 2-(phenylthio)acetyl chloride with 4-aminopyridine under basic conditions. The intermediate 2-(phenylthio)acetic acid is first prepared via the reaction of thiophenol with 2-bromoacetic acid, followed by conversion to the acid chloride using oxalyl chloride. Coupling with 4-aminopyridine yields the target acetamide derivative. Structural confirmation is achieved through advanced analytical techniques such as ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) .

The 4-pyridinyl group introduces a basic nitrogen atom, which may facilitate hydrogen bonding or coordination with biological targets.

Properties

IUPAC Name |

2-phenylsulfanyl-N-pyridin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c16-13(15-11-6-8-14-9-7-11)10-17-12-4-2-1-3-5-12/h1-9H,10H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFYMBNKTIXCGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-(Aryl)-2-(Phenylthio)acetamides (ST Series)

A series of N-(aryl)-2-(phenylthio)acetamides (e.g., ST54–ST60) shares the core acetamide structure but varies in the aryl substituents. For instance:

Comparison with 2-(Phenylthio)-N-4-pyridinylacetamide :

- Synthetic Yields: The target compound’s synthesis (~24–42% yield) is comparable to ST54–ST60 but lower than ST57 (61%), likely due to the reactivity of 4-aminopyridine versus simpler anilines .

- Functional Groups : The 4-pyridinyl group in the target compound introduces a heteroaromatic ring, contrasting with the purely phenyl-based substituents in the ST series. This difference may influence solubility and electronic properties.

Methyl 2-(Phenylthio)benzoate Derivatives

Methyl 2-(phenylthio)benzoate and its hydrazide derivatives (e.g., compound 3 in ) feature a benzoate ester instead of an acetamide. These compounds are synthesized via esterification and hydrazide formation, with structural confirmation via IR and ¹H-NMR .

Key Differences :

- Synthetic Approach : Esterification and hydrazide-based routes () offer alternative pathways to sulfur-containing compounds but lack the direct amide coupling efficiency seen in acetamide synthesis .

Heterocyclic and Fluorinated Analogues

Thiophene- and Furan-Based Derivatives

Compounds such as 2-[1-(phenylthio)-2-(tridecafluorohexylsulfonyl)ethyl]thiophene (CAS 89863-48-9) and its furan analogue (CAS 89863-49-0) incorporate fluorinated sulfonyl groups and heterocyclic cores .

Comparison :

- Electron-Withdrawing Effects : The trifluorohexylsulfonyl group in these derivatives introduces strong electron-withdrawing character, contrasting with the electron-donating phenylthio group in the target compound.

- Applications: Fluorinated compounds are often prioritized for their thermal stability and lipophilicity, suggesting divergent applications compared to non-fluorinated acetamides .

Pyridinyl-Pyrimidinyl Acetamide Derivatives

The compound 2-(4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy)-N-(2-thienylmethyl)acetamide (CAS 478034-06-9) features a pyridinyl-pyrimidinyl aromatic system and a thienylmethyl group .

Comparison :

- Molecular Complexity : With a molar mass of 402.47 g/mol and multiple aromatic rings, this derivative is structurally bulkier than this compound, likely impacting bioavailability.

- Heteroatom Diversity : The thienylmethyl group introduces additional sulfur-based interactions, whereas the pyridinyl group in the target compound focuses on nitrogen-mediated interactions .

Physicochemical and Analytical Comparisons

Table 1: Key Properties of Selected Analogues

| Compound | Core Structure | Key Substituents | Molar Mass (g/mol) | Synthesis Yield | Analytical Methods |

|---|---|---|---|---|---|

| This compound | Acetamide | 4-Pyridinyl, phenylthio | ~270 (estimated) | 24–42% | ¹H/¹³C-NMR, HRMS |

| ST57 (N-(4-aminophenyl)) | Acetamide | 4-Aminophenyl, phenylthio | ~286 | 61% | ¹H/¹³C-NMR, HRMS |

| Methyl 2-(phenylthio)benzoate | Benzoate ester | Phenylthio, methyl ester | ~258 | Not reported | IR, ¹H-NMR, mass spec |

| CAS 478034-06-9 | Acetamide | Pyridinyl-pyrimidinyl, thienylmethyl | 402.47 | Not reported | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.